molecular formula C20H11BrN2OS2 B047288 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- CAS No. 122945-78-2

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl-

Cat. No. B047288
CAS RN: 122945-78-2
M. Wt: 439.4 g/mol
InChI Key: XYFHGDKUADOTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- is not yet fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting specific enzymes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- exhibits significant anti-inflammatory and anti-cancer properties. The compound has also been found to have anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- in lab experiments is its potential to inhibit specific enzymes involved in various biological processes. However, one limitation is the lack of complete understanding of the compound's mechanism of action.

Future Directions

There are several future directions for the research on 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl-. One direction is to further explore its potential as an anti-inflammatory and anti-cancer agent. Another direction is to investigate its potential use in organic solar cells and as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential limitations in lab experiments.
Conclusion
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- is a chemical compound that has shown potential in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in organic solar cells and as a fluorescent probe, make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.

Synthesis Methods

The synthesis of 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- involves a multi-step process. The first step involves the reaction of 4-bromoacetophenone with thiourea to form 4-bromo-1-phenyl-2-thiourea. This intermediate is then reacted with 2-aminothiophenol to form 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one. Finally, the addition of phenyl isocyanate to this intermediate yields the desired compound.

Scientific Research Applications

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- has been the subject of various scientific research studies due to its potential applications in different fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been explored for its potential use in organic solar cells and as a fluorescent probe for detecting metal ions.

properties

CAS RN

122945-78-2

Product Name

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl-

Molecular Formula

C20H11BrN2OS2

Molecular Weight

439.4 g/mol

IUPAC Name

12-(4-bromophenyl)-5-phenyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C20H11BrN2OS2/c21-14-8-6-12(7-9-14)16-11-25-20-22-18-15(19(24)23(16)20)10-17(26-18)13-4-2-1-3-5-13/h1-11H

InChI Key

XYFHGDKUADOTQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C4N(C3=O)C(=CS4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C4N(C3=O)C(=CS4)C5=CC=C(C=C5)Br

Other CAS RN

122945-78-2

synonyms

3-(4-Bromophenyl)-7-phenyl-5H-thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5- one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.